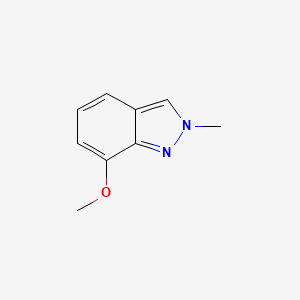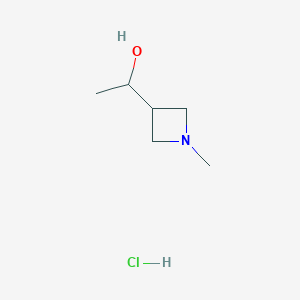![molecular formula C5H6N4O2 B11919541 5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)
5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid is a heterocyclic compound that contains both imidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions
5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of biological activities.
1,2,3-Triazole: Known for its stability and versatility in chemical reactions.
Benzimidazole: Another heterocyclic compound with significant medicinal applications.
Uniqueness
5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid is unique due to its combination of imidazole and triazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C5H6N4O2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC名 |
5,6-dihydro-4H-imidazo[1,2-c]triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N4O2/c10-5(11)3-4-6-1-2-9(4)8-7-3/h6H,1-2H2,(H,10,11) |
InChIキー |
SZMJFPFLIOKIGM-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=C(N=N2)C(=O)O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)





![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)



